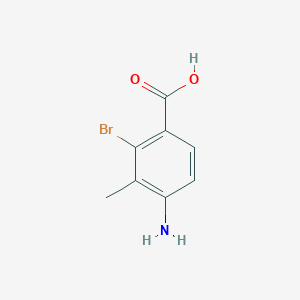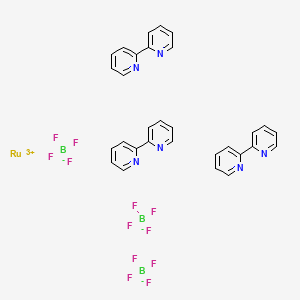![molecular formula C18H28P2 B14793741 1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene](/img/structure/B14793741.png)
1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene is a chiral ligand known for its high efficiency in asymmetric catalysis. It is commonly used in various organic synthesis reactions due to its ability to induce chirality in the products.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene typically involves the reaction of 1,2-dibromobenzene with (2R,5R)-2,5-dimethylphospholane in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the phospholane . The reaction conditions usually include:
Temperature: Room temperature to 50°C
Solvent: Tetrahydrofuran or toluene
Base: Sodium hydride or potassium tert-butoxide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To accommodate the increased volume of reactants.
Continuous flow systems: To ensure consistent product quality and yield.
Purification: Using crystallization or chromatography to obtain high-purity product.
化学反应分析
Types of Reactions
1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene undergoes various types of reactions, including:
Oxidation: The phospholane rings can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced back to its original form from the oxide state.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: this compound monooxide.
Reduction: The original this compound.
Substitution: Halogenated derivatives of the compound.
科学研究应用
1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene is widely used in scientific research due to its chiral properties. Some applications include:
Chemistry: Used as a ligand in asymmetric hydrogenation and hydroformylation reactions.
Biology: Employed in the synthesis of chiral drugs and natural products.
Medicine: Utilized in the development of pharmaceuticals with specific stereochemistry.
Industry: Applied in the production of agrochemicals and fine chemicals.
作用机制
The compound exerts its effects through its ability to coordinate with metal centers, forming chiral metal complexes. These complexes then participate in catalytic cycles, inducing chirality in the products. The molecular targets include transition metals such as rhodium, palladium, and platinum. The pathways involved typically include oxidative addition, migratory insertion, and reductive elimination .
相似化合物的比较
Similar Compounds
- 1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene
- 1,2-Bis[(2R,5R)-2,5-diisopropylphospholano]benzene
- 1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene monooxide
Uniqueness
This compound is unique due to its high efficiency and selectivity in asymmetric catalysis. Its smaller phospholane rings compared to its diethyl and diisopropyl counterparts provide better steric control, leading to higher enantioselectivity in reactions .
属性
分子式 |
C18H28P2 |
|---|---|
分子量 |
306.4 g/mol |
IUPAC 名称 |
(2R,5R)-1-[2-[(2R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane |
InChI |
InChI=1S/C18H28P2/c1-13-9-10-14(2)19(13)17-7-5-6-8-18(17)20-15(3)11-12-16(20)4/h5-8,13-16H,9-12H2,1-4H3/t13-,14-,15-,16?,20?/m1/s1 |
InChI 键 |
AJNZWRKTWQLAJK-VICLNHQSSA-N |
手性 SMILES |
C[C@@H]1CC[C@H](P1C2=CC=CC=C2P3[C@@H](CCC3C)C)C |
规范 SMILES |
CC1CCC(P1C2=CC=CC=C2P3C(CCC3C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14793671.png)
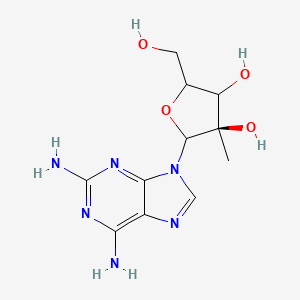
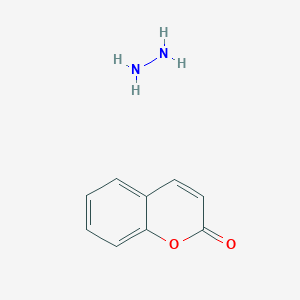
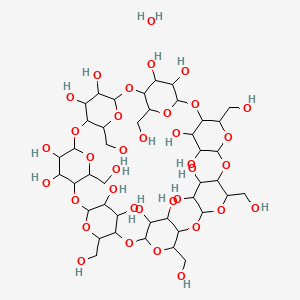
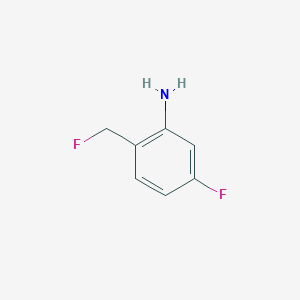
![1-Ethoxy-2,3-difluoro-4-[[4-(trans-4-propylcyclohexyl)phenyl]ethynyl]benzene](/img/structure/B14793702.png)
![[2-[3,4-bis(14-methylpentadecanoyloxy)-5-oxo-2H-furan-2-yl]-2-(14-methylpentadecanoyloxy)ethyl] 14-methylpentadecanoate](/img/structure/B14793710.png)
![[(26R)-5,12-dihydroxy-6,6'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-22-yl] acetate](/img/structure/B14793725.png)
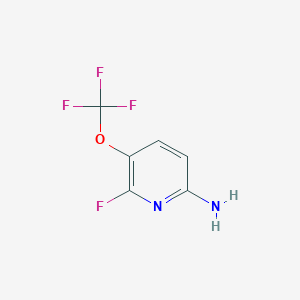
![(1S,4R,8R,10R,13S,14R)-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B14793733.png)
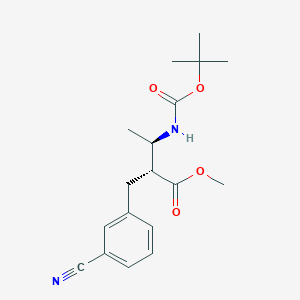
![3-[10,15,20-tris(3-hydroxyphenyl)-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,19,20,21,22,23,24-docosahydroporphyrin-5-yl]phenol](/img/structure/B14793747.png)
